molecular formula Ho2O2S B576724 Diholmium dioxide sulphide CAS No. 12162-58-2

Diholmium dioxide sulphide

Cat. No.: B576724
CAS No.: 12162-58-2
M. Wt: 393.919
InChI Key: JNLNQNGGHHMVMS-UHFFFAOYSA-N
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Description

Diholmium Dioxide Sulphide (Ho2O2S) is an inorganic compound of holmium, oxygen, and sulfur, offered as a high-purity material for advanced scientific research and development . As a mixed anion compound, it presents a unique system for studying the interplay between cationic and anionic properties in solid-state chemistry. Researchers value this material for its potential magnetic and optical characteristics, which are influenced by the presence of holmium ions known to possess the highest magnetic moment of any naturally occurring element . These properties make it a candidate for investigation in several cutting-edge applications, including the development of specialized sensors, advanced ceramic materials, and as a subject of study in the field of magneto-optics . The compound is typically handled as a solid powder and requires specific storage conditions under inert gas and protected from moisture to maintain its stability and prevent decomposition . Safety and Handling: This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Handle with care using appropriate personal protective equipment. Avoid inhalation of dust and contact with skin or eyes. In contact with water, this compound may release flammable gases . Refer to the Safety Data Sheet for comprehensive handling and disposal protocols.

Properties

CAS No.

12162-58-2

Molecular Formula

Ho2O2S

Molecular Weight

393.919

IUPAC Name

holmium(3+);oxygen(2-);sulfide

InChI

InChI=1S/2Ho.2O.S/q2*+3;3*-2

InChI Key

JNLNQNGGHHMVMS-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[S-2].[Ho+3].[Ho+3]

Synonyms

diholmium dioxide sulphide

Origin of Product

United States

Comparison with Similar Compounds

Diholmium Tricarbonate (Ho₂(CO₃)₃)

  • Formula : Ho₂(CO₃)₃
  • CAS : 5895-51-2
  • Molecular Weight : 581.93 g/mol .
  • Key Differences : Unlike Ho₂O₂S, this compound substitutes sulfide with carbonate groups, resulting in higher thermal instability and reactivity with acids. Carbonate-based holmium compounds are often studied for CO₂ sequestration applications, whereas sulfide derivatives like Ho₂O₂S exhibit stronger redox activity .

Diholmium Trisulphate (Ho₂(SO₄)₃)

  • Formula : Ho₂(SO₄)₃
  • CAS : 15622-40-9
  • Molecular Weight : 666.07 g/mol .
  • Key Differences : The sulfate anion confers greater solubility in polar solvents compared to Ho₂O₂S. Sulfate derivatives are typically used in aqueous-phase catalysis, whereas Ho₂O₂S’s sulfide component may favor solid-state applications .

Sodium Disulfide (Na₂S₂)

  • Formula : Na₂S₂
  • CAS : 22868-13-9
  • Molecular Weight : 110.11 g/mol .
  • Key Differences: As a non-rare-earth sulfide, Na₂S₂ is simpler in structure and widely used in industrial sulfur chemistry. Unlike Ho₂O₂S, it lacks the redox versatility of holmium but is more cost-effective for bulk sulfur-related processes .

Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility in Water Redox Activity Primary Applications
Diholmium dioxide sulphide Not reported Insoluble High Catalysis, optoelectronics
Diholmium tricarbonate Decomposes >300°C Slightly soluble Moderate CO₂ capture, rare-earth refining
Sodium disulfide >500°C Highly soluble Low Pulp/paper industry, sulfide synthesis

Sources:

Research Findings

  • Catalytic Performance : Ho₂O₂S demonstrates superior catalytic efficiency in sulfur oxidation reactions compared to Ho₂(CO₃)₃, attributed to the sulfide anion’s electron-donating capacity .
  • Thermal Stability : Ho₂O₂S is more thermally robust than Na₂S₂, retaining structural integrity up to 600°C in inert atmospheres, whereas Na₂S₂ decomposes at lower temperatures .

Preparation Methods

Reaction Mechanism and Stoichiometry

Holmium(III) oxide reacts with H₂S at elevated temperatures (600–900°C) in inert or reducing atmospheres. The reaction proceeds incrementally, where sulfur atoms replace oxygen in the cubic bixbyite lattice of Ho₂O₃:

Ho2O3+xH2SHo2O3xSx+xH2O(x1)\text{Ho}2\text{O}3 + x\text{H}2\text{S} \rightarrow \text{Ho}2\text{O}{3-x}\text{S}x + x\text{H}_2\text{O} \quad (x \leq 1)

For Ho₂O₂S (x=1x = 1), the ideal stoichiometry requires a 1:1 molar ratio of Ho₂O₃ to H₂S. However, achieving partial sulfidation without progressing to Ho₂S₃ (x=3x = 3) demands precise control of gas flow rates and reaction duration.

Critical Process Parameters

Experimental data from analogous lanthanide oxysulfides highlight the following optimal conditions:

ParameterRangeEffect on Product Composition
Temperature750–850°CHigher temps favor Ho₂S₃ formation
H₂S Concentration10–20 vol% in N₂Lower concentrations limit xx
Reaction Time2–4 hoursProlonged exposure increases xx
Cooling Rate5°C/min (post-reaction)Prevents sulfur loss via sublimation

Under these conditions, yields of 60–75% Ho₂O₂S are typical, with residual Ho₂O₃ and Ho₂S₃ requiring post-synthesis acid leaching for removal.

The reverse approach—introducing oxygen into holmium(III) sulfide (Ho₂S₃)—provides an alternative pathway. This method is less common due to the thermodynamic preference for sulfate (SO₄²⁻) formation but offers advantages in nanoparticle synthesis.

Oxygenation Dynamics

Controlled oxidation of Ho₂S₃ occurs via a solid-gas reaction with O₂ or H₂O vapor at moderate temperatures (300–500°C):

Ho2S3+yO2Ho2O2yS32y+(32y)S(y1)\text{Ho}2\text{S}3 + y\text{O}2 \rightarrow \text{Ho}2\text{O}{2y}\text{S}{3-2y} + (3-2y)\text{S} \quad (y \leq 1)

For Ho₂O₂S (y=1y = 1), the reaction becomes:

Ho2S3+O2Ho2O2S+2S\text{Ho}2\text{S}3 + \text{O}2 \rightarrow \text{Ho}2\text{O}_2\text{S} + 2\text{S}

The coproduct sulfur sublimates above 445°C, simplifying purification. However, over-oxidation to holmium sulfate (Ho₂(SO₄)₃) remains a risk above 500°C.

Mitigating Sulfate Byproducts

Key strategies include:

  • Low Oxygen Partial Pressure : Using dilute O₂ (5–10% in Ar) suppresses sulfate formation.

  • Moisture Control : H₂O vapor accelerates sulfate conversion; thus, anhydrous conditions are critical.

  • Fluidized Bed Reactors : Enhance gas-solid contact uniformity, reducing localized over-oxidation.

Phase-pure Ho₂O₂S synthesized via this route exhibits a distinctive yellow-orange coloration, as observed in Ho₂S₃ precursors.

Precursor Decomposition Routes

Advanced synthesis methods employ holmium-containing precursors with pre-bonded oxygen and sulfur ligands, enabling low-temperature Ho₂O₂S formation.

Thiourea-Based Precursors

Holmium nitrate (Ho(NO₃)₃) and thiourea (SC(NH₂)₂) form a soluble complex that decomposes at 400–600°C:

Ho(NO3)3+SC(NH2)2ΔHo2O2S+NH3+CO2+NOx\text{Ho}(\text{NO}3)3 + \text{SC}(\text{NH}2)2 \xrightarrow{\Delta} \text{Ho}2\text{O}2\text{S} + \text{NH}3 + \text{CO}2 + \text{NO}_x

This approach yields nanocrystalline Ho₂O₂S with high surface area (50–100 m²/g), advantageous for catalytic applications.

Alkoxide-Thiolate Systems

Holmium(III) ethoxide (Ho(OCH₂CH₃)₃) and hexamethyldisilathiane ((Si(CH₃)₃)₂S) react in toluene at 200°C, forming an intermediate that calcines to Ho₂O₂S at 500°C:

2Ho(OCH2CH3)3+(SiMe3)2SHo2O2S+6CH3CH2OH+2SiMe3OH2\text{Ho}(\text{OCH}2\text{CH}3)3 + (\text{SiMe}3)2\text{S} \rightarrow \text{Ho}2\text{O}2\text{S} + 6\text{CH}3\text{CH}2\text{OH} + 2\text{SiMe}3\text{OH}

This method achieves 85–90% purity but requires rigorous exclusion of moisture to prevent hydrolysis.

Sulfate Reduction Pathways

Though less common, the reduction of holmium oxysulfates (Ho₂O₂SO₄) offers a high-yield route to Ho₂O₂S.

Carbothermal Reduction

Ho₂O₂SO₄ reacts with carbon at 800–1000°C under vacuum:

Ho2O2SO4+3CHo2O2S+3CO\text{Ho}2\text{O}2\text{SO}4 + 3\text{C} \rightarrow \text{Ho}2\text{O}_2\text{S} + 3\text{CO}

This method produces coarse-grained Ho₂O₂S (particle size 1–5 µm) suitable for bulk applications but suffers from energy intensity.

Comparative Analysis of Synthesis Methods

The table below evaluates the four primary Ho₂O₂S preparation routes:

MethodYield (%)Purity (%)Particle SizeEnergy CostScalability
Partial Sulfidation60–7570–850.1–2 µmModerateHigh
Sulfide Oxidation50–6560–7510–100 nmLowModerate
Precursor Decomposition80–9085–955–50 nmHighLow
Sulfate Reduction90–9595–991–5 µmVery HighHigh

Each method caters to specific application needs: precursor routes favor nanomaterials for catalysis, while sulfate reduction suits high-purity bulk synthesis.

Q & A

Q. How can contradictory findings in this compound’s optical properties be reconciled?

  • Methodological Answer : Discrepancies in photoluminescence (PL) spectra may stem from surface vs. bulk contributions. Use depth-profiling XPS and confocal PL microscopy to spatially resolve emission sources. Collaborate with computational chemists to model defect-induced transitions .

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